3-amino-3-{[2-(diethylamino)ethyl]amino}-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile
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Overview
Description
(2Z)-3-AMINO-3-{[2-(DIETHYLAMINO)ETHYL]AMINO}-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole moiety and an amino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-AMINO-3-{[2-(DIETHYLAMINO)ETHYL]AMINO}-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of the indole ring and the introduction of the amino and diethylamino groups. Common synthetic routes may involve the use of starting materials such as indole derivatives, diethylamine, and various reagents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-AMINO-3-{[2-(DIETHYLAMINO)ETHYL]AMINO}-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
(2Z)-3-AMINO-3-{[2-(DIETHYLAMINO)ETHYL]AMINO}-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-AMINO-3-{[2-(DIETHYLAMINO)ETHYL]AMINO}-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-ethanol: Similar in structure but with different functional groups.
2-(Diethylamino)ethanol: Shares the diethylamino group but lacks the indole moiety.
N,N-Dimethylethanolamine: Another compound with a similar amino group but different overall structure.
Uniqueness
(2Z)-3-AMINO-3-{[2-(DIETHYLAMINO)ETHYL]AMINO}-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE is unique due to its combination of an indole ring and amino groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H23N5O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
(E)-2-cyano-N'-[2-(diethylamino)ethyl]-3-(3-hydroxy-1H-indol-2-yl)prop-2-enimidamide |
InChI |
InChI=1S/C18H23N5O/c1-3-23(4-2)10-9-21-18(20)13(12-19)11-16-17(24)14-7-5-6-8-15(14)22-16/h5-8,11,22,24H,3-4,9-10H2,1-2H3,(H2,20,21)/b13-11+ |
InChI Key |
QSDBAICXMRZITI-ACCUITESSA-N |
Isomeric SMILES |
CCN(CC)CCN=C(/C(=C/C1=C(C2=CC=CC=C2N1)O)/C#N)N |
Canonical SMILES |
CCN(CC)CCN=C(C(=CC1=C(C2=CC=CC=C2N1)O)C#N)N |
Origin of Product |
United States |
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